Xct790

ERRα Inverse Agonist Transcriptional Activity

Xct790's unique dual pharmacology-ERRα inverse agonism (IC₅₀ ≈ 0.37 µM) plus nanomolar mitochondrial uncoupling (EC₅₀ ≈ 60 nM)-solves a critical research challenge: standard probes like Cpd29 cannot deconvolute ERRα-dependent signaling from direct bioenergetic disruption. • ERRα inverse agonist IC₅₀: 0.37 µM; selective vs. >10 related nuclear receptors at 10 µM • Mitochondrial uncoupler EC₅₀: ~60 nM (proton ionophore, FCCP-like); ERRα-independent mechanism • In vivo validated: 4 mg/kg i.p. every 3 days suppresses endometrial tumor growth without overt toxicity • ≥98% HPLC purity; global shipping with full Certificate of Analysis

Molecular Formula C23H13F9N4O3S
Molecular Weight 596.4 g/mol
CAS No. 796844-24-1
Cat. No. B7909957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXct790
CAS796844-24-1
Molecular FormulaC23H13F9N4O3S
Molecular Weight596.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=NN=C(S2)C(F)(F)F)OCC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C23H13F9N4O3S/c1-38-17-7-11(6-13(9-33)18(37)34-20-36-35-19(40-20)23(30,31)32)2-5-16(17)39-10-12-3-4-14(21(24,25)26)8-15(12)22(27,28)29/h2-8H,10H2,1H3,(H,34,36,37)/b13-6+
InChIKeyHQFNFOOGGLSBBT-AWNIVKPZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xct790: Selective ERRα Inverse Agonist


Xct790 (CAS 796844-24-1) is a synthetic thiadiazoleacrylamide that functions as a potent and selective inverse agonist of the estrogen-related receptor alpha (ERRα), an orphan nuclear receptor implicated in cellular energy metabolism and cancer progression [1]. Its primary recognized activity is the inhibition of ERRα transcriptional activity with an IC₅₀ in the sub-micromolar range, and it is widely used as a chemical probe to dissect ERRα-dependent signaling pathways [2]. Crucially, this compound also possesses a well-documented, ERRα-independent secondary pharmacology as a nanomolar mitochondrial uncoupler, a property that significantly distinguishes it from other ERRα-targeting agents and necessitates careful experimental design [3].

ERRα signaling pathway inhibition studies
Mitochondrial bioenergetics probe context
Nuclear receptor selectivity research

Xct790 Dual Pharmacology: Why Substitution Fails


Simply substituting Xct790 with another ERRα inverse agonist or antagonist, such as Cpd29 or HSP1604, is scientifically unsound due to its unique and potent secondary pharmacology. Xct790 is not merely a selective ERRα inhibitor; it is also a potent mitochondrial uncoupler that acts independently of ERRα at concentrations overlapping its on-target activity [1]. This dual mechanism means that experimental outcomes may reflect a combination of ERRα inhibition and direct mitochondrial dysfunction, a confounder absent with more target-specific probes like Cpd29 or the pan-ERR antagonist diethylstilbestrol [2]. The quantitative evidence below establishes the specific, measurable differences that mandate the precise selection of Xct790 for certain research applications and prohibit its use as a simple drop-in replacement for other ERRα modulators.

Xct790
Dual pharmacology: ERRα inverse agonism + mitochondrial uncoupling
Other ERRα inverse agonists (e.g., Cpd29, HSP1604)
Lack mitochondrial uncoupling activity; may not replicate dual-mechanism outcomes
Not interchangeable as a clean ERRα probe; experimental results may reflect combined ERRα and mitochondrial effects.

Xct790 Quantitative Performance Metrics


ERRα Inhibition Potency vs. HSP1604

Xct790 exhibits significantly higher potency in inhibiting ERRα transcriptional activity in cell-based assays compared to the inverse agonist HSP1604. In a luciferase reporter gene assay, Xct790 displays an IC₅₀ of approximately 0.37 µM [1], whereas under similar cell-based conditions, HSP1604 shows an IC₅₀ of 1.47 µM [2]. This represents a roughly fourfold increase in potency for Xct790 in this specific functional context.

ERRα Inhibition Potency
Context-dependent
IC₅₀ ≈ 0.37 µM (Xct790) vs 1.47 µM (HSP1604)
Supports ERRα transcriptional inhibition assay interpretation
Cross-study comparable; cell-based luciferase reporter
ERRα Inverse Agonist Transcriptional Activity IC50 Luciferase Reporter Assay

Selectivity Profile Against Nuclear Receptors

Xct790 demonstrates a well-defined selectivity profile, showing no significant antagonist activity on a wide panel of related nuclear receptors at a concentration of 10 µM, which is more than 20-fold above its ERRα IC₅₀. Specifically, it is inactive against ERRγ, ERα, LXRα, LXRβ, FXR, PPARα, PPARδ, PPARγ, Nurr1, RARα, RORα, and RXRα at this concentration . This contrasts with other compounds like diethylstilbestrol, which non-selectively antagonizes all three ERR isoforms [1].

Nuclear Receptor Selectivity
Class-level inference
Inactive against >10 related receptors at 10 µM
Supports ERRα isotype-selective pathway studies
Panel includes ERRγ, ERα, PPARs, FXR, etc.
ERRα Selectivity Nuclear Receptors Antagonist Off-target

Mitochondrial Uncoupling Activity

A critical and unique property of Xct790 is its potent, ERRα-independent activity as a mitochondrial uncoupler. It increases oxygen consumption rate (OCR) in cells in a manner similar to the classic protonophore FCCP, with an EC₅₀ of approximately 60 nM [1]. This activity occurs at concentrations below its ERRα IC₅₀ and is absent in other ERRα inverse agonists like Cpd29, which has not been reported to possess this uncoupling property [2].

Mitochondrial Uncoupling
Class-level inference
EC₅₀ ≈ 60 nM (OCR increase)
Supports mitochondrial uncoupling probe use
ERRα-independent; comparable to FCCP
Mitochondrial Uncoupler ERRα-independent Ionophore Cellular Respiration XCT790

In Vivo Tumor Growth Inhibition

Xct790 has demonstrated statistically significant in vivo anti-tumor activity in a xenograft model of endometrial cancer. Administration of Xct790 (4 mg/kg, intraperitoneally, every 3 days) significantly inhibited tumor growth compared to a vehicle control (p < 0.01) over an 18-day period, without causing a reduction in body weight [1]. This provides a quantitative in vivo efficacy benchmark, contrasting with compounds like SLU-PP-1072, which were derived from Xct790 but modified to eliminate mitochondrial uncoupling and may exhibit different efficacy profiles [2].

In Vivo Tumor Growth
Endpoint context
Significant tumor volume reduction vs vehicle (p
Reported xenograft model-response endpoint
HEC-1A endometrial cancer model; 4 mg/kg i.p.
In Vivo Xenograft Tumor Growth Endometrial Cancer ERRα

Xct790 Application Scenarios


ERRα vs. Mitochondrial Roles in Cancer Metabolism

Xct790's dual pharmacology as an ERRα inverse agonist and a potent mitochondrial uncoupler makes it a unique tool for investigating the interplay between ERRα signaling and cellular bioenergetics in cancer models. Researchers can compare its effects head-to-head with a purely ERRα-selective antagonist like Cpd29 (which lacks uncoupling activity) to deconvolute the contributions of each mechanism to observed phenotypes such as proliferation, apoptosis, or metabolic flux [1]. This application is directly supported by the evidence of its nanomolar uncoupling activity (EC₅₀ ≈ 60 nM) [2].

Preclinical Efficacy in Endometrial Cancer Xenografts

Based on its validated in vivo efficacy, Xct790 is an appropriate tool compound for preclinical studies in endometrial cancer, particularly in ERα-negative, ERRα-positive models. The established dosing regimen (4 mg/kg i.p. every 3 days) and the demonstrated ability to inhibit tumor growth without overt toxicity provide a robust experimental framework [3]. This scenario is most relevant for researchers evaluating the therapeutic potential of targeting ERRα and mitochondrial function in this specific cancer type.

ERRα Transcriptional Regulation

For experiments designed to isolate the immediate transcriptional effects of ERRα inhibition, Xct790's high potency (IC₅₀ ≈ 0.37 µM) and defined selectivity profile (inactive against >10 related receptors at 10 µM) make it a suitable choice . Its use is particularly indicated when a strong, rapid inhibition of ERRα activity is required, but results must be interpreted with the caveat of its mitochondrial uncoupling activity, which may become relevant over longer time courses or at higher concentrations [2].

Mitochondrial Uncoupling Positive Control

Given its well-characterized activity as a fast-acting proton ionophore similar to FCCP, Xct790 can serve as a potent positive control in assays measuring mitochondrial respiration (e.g., Seahorse XF assays). Its nanomolar potency (EC₅₀ ≈ 60 nM) provides a sensitive benchmark for evaluating other potential uncouplers or for confirming cellular responses to perturbations in mitochondrial membrane potential [2].

Application
Selection Property
Validation Focus
ERRα transcriptional regulation studies
ERRα inverse agonist selectivity
Confirm ERRα isotype-specific target engagement
Mitochondrial respiration control research
Protonophore activity benchmark
Verify OCR increase in Seahorse assay vs FCCP
Cancer cell metabolism deconvolution studies
Dual ERRα/mitochondrial pharmacology
Compare with Cpd29 to isolate mitochondrial effects
Endometrial cancer xenograft model research
Reported in vivo model response
Validate tumor volume endpoint with vehicle control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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